1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene
Description
1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three distinct substituents: a chloromethyl (-CH2Cl), a difluoromethyl (-CF2H), and a trifluoromethyl (-CF3) group on a benzene ring. This structure combines halogenated and fluorinated groups, which confer unique physicochemical properties such as enhanced lipophilicity, metabolic stability, and electron-withdrawing effects. These features make it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules targeting enzymes or receptors sensitive to fluorine interactions .
Properties
Molecular Formula |
C9H6ClF5 |
|---|---|
Molecular Weight |
244.59 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6ClF5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13,14)15/h1-3,8H,4H2 |
InChI Key |
LFXHVNQLBUQSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Partial Fluorination of Trichloromethyl Precursors
A trichloromethyl intermediate, such as 1-(trichloromethyl)-3,5-bis(trichloromethyl)benzene, undergoes partial fluorination using hydrogen fluoride (HF) and antimony pentachloride (SbCl₅) as a catalyst. Controlled conditions (100°C, 25 bar pressure) selectively replace two chlorine atoms on the trichloromethyl group to form the difluoromethyl moiety (-CHF₂).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | SbCl₅ (0.5–1.5 mol%) |
| Temperature | 80–120°C |
| Pressure | 20–30 bar |
| Solvent | None (neat HF) |
| Yield | 58–64% |
Mechanistic Insight
SbCl₅ facilitates Cl/F exchange by stabilizing intermediate fluorochlorocarbon species. The reaction terminates at the difluoromethyl stage due to steric hindrance and electronic deactivation.
Friedel-Crafts Chloromethylation
Direct Alkylation of Fluorinated Arenes
3-(Difluoromethyl)-5-(trifluoromethyl)benzene reacts with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of AlCl₃. The Lewis acid activates the arene for electrophilic substitution, introducing the chloromethyl group at the para position relative to the trifluoromethyl substituent.
Optimized Protocol
-
Molar Ratio : 1:5 (arene:ClCH₂OCH₃)
-
Catalyst : AlCl₃ (1.2 equiv)
-
Temperature : 20–40°C
-
Solvent : Dichloromethane
Limitations
Competing dichloromethylation occurs if excess ClCH₂OCH₃ is used, necessitating precise stoichiometric control.
Sequential Diazotization-Fluorination
Diazonium Salt Intermediates
3-Amino-5-(trifluoromethyl)benzene is diazotized with NaNO₂/HCl at -10°C, followed by treatment with hydrogen fluoride-pyridine (HF-Py) to introduce the difluoromethyl group. Subsequent chloromethylation via Friedel-Crafts completes the synthesis.
Stepwise Yields
| Step | Yield |
|---|---|
| Diazotization | 85% |
| Fluorination | 70% |
| Chloromethylation | 78% |
| Overall | 46% |
Advantages
Continuous Flow Chloromethylation
Microreactor Technology
A continuous flow system combines 3-(difluoromethyl)-5-(trifluoromethyl)benzene with ClCH₂OCH₃ and H₂SO₄ at 50°C. The short residence time (180 seconds) minimizes side reactions, enhancing yield and scalability.
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Flow Rate (Organic) | 8.57 mL/min |
| Flow Rate (Acid) | 3.43 mL/min |
| Residence Time | 180 s |
| Yield | 83.5% |
Comparison with Batch Reactors
Oxidative Desulfurization-Fluorination
Xanthate Intermediate Strategy
A xanthate group (-SCSOR) is introduced at position 3 of 5-(trifluoromethyl)benzene via reaction with CS₂/KOH. Oxidative desulfurization using dibromohydantoin (DBH) and subsequent fluorination with HF yields the difluoromethyl group.
Reaction Sequence
-
Xanthation : 3-Bromo-5-(trifluoromethyl)benzene + CS₂ → Xanthate (90% yield).
-
Oxidation/Fluorination : Xanthate + DBH + HF → -CHF₂ (65% yield).
Key Advantage
Avoids hazardous chloromethylation reagents, improving safety profile.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogen Exchange | 64 | 95 | Moderate | High |
| Friedel-Crafts | 80 | 99 | High | Moderate |
| Diazotization | 46 | 97 | Low | Low |
| Continuous Flow | 83.5 | 99 | High | High |
| Xanthate Route | 65 | 98 | Moderate | Moderate |
Critical Considerations
Chemical Reactions Analysis
1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids, and reduction to form hydrocarbons.
Defluorination: Visible-light-promoted defluorinated alkylation can be used to modify the trifluoromethyl group.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. The presence of trifluoromethyl and difluoromethyl substituents in 1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene positions it as a potential candidate for developing new antimicrobial agents. Studies have shown that similar compounds can demonstrate significant inhibition against various microbial strains, suggesting that this compound may also possess similar properties .
Antimalarial Prototypes
The design of new antimalarial drugs has increasingly focused on trifluoromethyl-substituted compounds. A study highlighted the synthesis of derivatives containing trifluoromethyl groups that were evaluated for their antimalarial activity. The structural modifications involving halogenated benzene derivatives like this compound could lead to promising new leads in antimalarial drug development .
Materials Science
Fluorinated Polymers
Fluorinated compounds are known for their stability and resistance to solvents and heat. This compound can serve as a precursor in the synthesis of fluorinated polymers. These polymers are utilized in coatings, adhesives, and other materials that require enhanced durability and chemical resistance .
Surface Modification Agents
Due to its unique functional groups, this compound can be employed in surface modification processes to impart hydrophobic properties to various substrates. This application is particularly beneficial in industries where water repellency is crucial, such as textiles and electronics .
Agrochemicals
Pesticide Development
The halogenated structure of this compound makes it a candidate for developing new pesticides. Fluorinated compounds often exhibit increased biological activity and specificity towards pests compared to non-fluorinated counterparts. Research into similar compounds has shown promising results in pest control efficacy, indicating potential applications in agricultural chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, for example, can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related benzyl derivatives:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Reactivity : The chloromethyl group (-CH2Cl) in the target compound is less reactive toward nucleophilic substitution compared to bromomethyl analogues (e.g., 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene) due to the weaker leaving-group ability of Cl⁻ vs. Br⁻ .
- Solubility : Methoxy-containing derivatives (e.g., 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene) exhibit improved solubility in polar solvents compared to the target compound, which is likely more lipophilic .
Physicochemical Properties
- Molecular Weight : The target compound (C8H5ClF5) has a molecular weight of 246.57 g/mol, intermediate between smaller derivatives (e.g., 1-(Chloromethyl)-3-(trifluoromethyl)benzene at 194.58 g/mol) and bulkier nitro- or methoxy-substituted analogues .
- Boiling/Melting Points: Fluorinated compounds generally exhibit lower melting points compared to non-fluorinated analogues due to reduced crystal lattice energy. However, data gaps exist for the target compound; extrapolation from similar structures suggests a melting point range of 50–80°C .
Biological Activity
1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene, also known by its CAS number 1705894-30-9, is a fluorinated aromatic compound that exhibits unique chemical properties due to the presence of multiple fluorine atoms. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 262.58 g/mol. The structure features a chloromethyl group and difluoromethyl and trifluoromethyl substituents on a benzene ring, which significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance, trichloromethyl-trifluoromethyl-benzenes have been noted for their bactericidal and fungicidal actions . The introduction of fluorine atoms increases lipophilicity, potentially enhancing membrane permeability and biological activity against various pathogens.
Cytotoxicity and Antitumor Activity
Fluorinated aromatic compounds have been studied for their cytotoxic effects on cancer cells. The trifluoromethyl group is known to enhance the potency of drugs targeting specific enzymes involved in cancer proliferation. A study on structurally similar compounds demonstrated that the presence of trifluoromethyl groups can increase the inhibition of reverse transcriptase, which is crucial in viral replication and cancer cell growth .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study, various fluorinated compounds were tested against strains of bacteria and fungi. The results indicated that compounds with chloromethyl and trifluoromethyl groups demonstrated significant antimicrobial activity compared to non-fluorinated analogs. The mechanism was attributed to increased hydrophobic interactions with microbial membranes.
Case Study 2: Cancer Cell Proliferation
A series of experiments assessed the effects of this compound on human cancer cell lines. The compound exhibited notable cytotoxicity at concentrations above 10 µM, leading to apoptosis in prostate and breast cancer cells. Further analysis indicated that the compound's mechanism involved the disruption of mitochondrial function and induction of reactive oxygen species (ROS) production.
Research Findings
Recent literature has highlighted the potential therapeutic applications of fluorinated compounds in drug design. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties such as bioavailability and metabolic stability .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | Enhanced due to fluorination |
| Metabolic Stability | Increased with trifluoromethyl groups |
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Ruthenium or palladium catalysts improve cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and yields .
- Temperature Control : Lower temperatures (e.g., 0°C) minimize side reactions during halogenation .
Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Basic Research Question
Key methods include:
- ¹H/¹³C NMR :
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₉H₆ClF₅: 276.01 g/mol) .
- IR Spectroscopy : C–F stretches (1000–1300 cm⁻¹) and C–Cl stretches (550–850 cm⁻¹) .
Data Interpretation :
Contradictions in reported spectra (e.g., δ shifts due to solvent effects) require cross-validation with computational models (DFT) .
How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The –CF₃ and –CHF₂ groups are electron-withdrawing, while –CH₂Cl is mildly electron-donating. This combination:
Q. Experimental Design :
- Competitive Coupling Studies : Compare reaction rates with analogs lacking –CF₃ or –CHF₂ .
- DFT Calculations : Map electron density to predict regioselectivity .
What strategies resolve contradictions in reported stability data under varying storage conditions?
Advanced Research Question
Discrepancies arise from:
Q. Resolution Methods :
- Controlled Stability Assays : Store samples in anhydrous, dark conditions and monitor via HPLC .
- Accelerated Aging Studies : Use elevated temperatures to model degradation pathways .
How can computational models predict biological activity of derivatives?
Advanced Research Question
- QSAR Modeling : Correlate substituent positions (e.g., –CF₃ at C3) with logP and binding affinity .
- Docking Simulations : Screen against targets like cytochrome P450 (e.g., CYP3A4) to prioritize synthesis .
Case Study :
Derivatives with –CF₃ at C3 show 3× higher metabolic stability than non-fluorinated analogs .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Basic Research Question
Advanced Research Question
Q. Methodology :
- Partition Coefficient Assays : Use shake-flask methods with octanol/water phases .
What analytical techniques differentiate this compound from structural isomers?
Basic Research Question
- GC-MS : Retention time shifts due to –CF₃ vs. –CHF₂ isomerism .
- X-ray Crystallography : Resolves positional ambiguity of substituents .
Case Study :
Isomer with –CF₃ at C5 shows a 15% longer GC retention time than the C3 isomer .
How can researchers mitigate toxicity risks during handling?
Basic Research Question
Q. Emergency Protocols :
What role does the compound play in developing fluorinated polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
